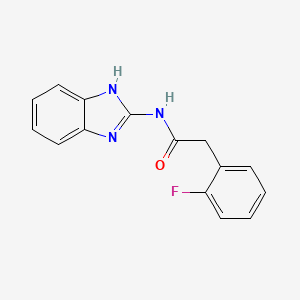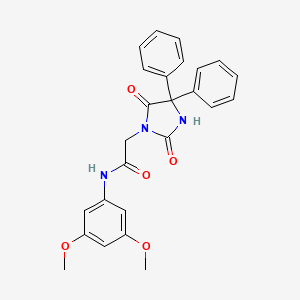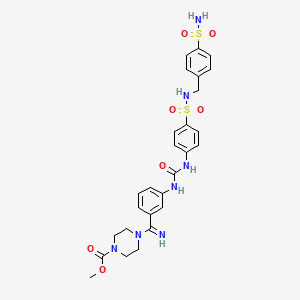
JAK3 inhibitor 34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK3 inhibitor 34 is a compound designed to selectively inhibit Janus kinase 3, a member of the Janus kinase family. Janus kinase 3 plays a crucial role in the signaling pathways of various cytokines and growth factors, making it a significant target for therapeutic intervention in diseases such as rheumatoid arthritis, psoriasis, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JAK3 inhibitor 34 typically involves multi-step organic reactions. One common method includes the use of heterocyclic compounds, which are known for their diverse functionalities and effectiveness in inhibiting Janus kinases . The synthetic route often begins with the preparation of intermediate compounds through reactions such as Suzuki coupling and acid hydrolysis . These intermediates are then subjected to further reactions, including deprotection and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
JAK3 inhibitor 34 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium iodide in acetone for halogenation and alkyl halides for alkylation.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further modified to enhance their biological activity and selectivity .
Scientific Research Applications
JAK3 inhibitor 34 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors.
Biology: Employed in cell signaling studies to understand the role of Janus kinase 3 in immune responses.
Industry: Utilized in the development of new pharmaceuticals targeting Janus kinase 3.
Mechanism of Action
JAK3 inhibitor 34 exerts its effects by selectively binding to the catalytic ATP-binding site of Janus kinase 3, thereby inhibiting its kinase activity . This inhibition disrupts the Janus kinase-signal transducer and activator of transcription pathway, which is crucial for the signaling of various cytokines involved in immune responses . By blocking this pathway, this compound can modulate immune function and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A Janus kinase inhibitor that targets multiple Janus kinase isoforms, including Janus kinase 3.
Baricitinib: Another Janus kinase inhibitor with a broader spectrum of activity compared to JAK3 inhibitor 34.
Ritlecitinib: A selective Janus kinase 3 inhibitor with similar therapeutic applications.
Uniqueness
This compound is unique in its high selectivity for Janus kinase 3, which reduces the likelihood of off-target effects and enhances its therapeutic potential . This selectivity makes it a valuable tool for studying the specific role of Janus kinase 3 in various biological processes and for developing targeted therapies with fewer side effects .
Properties
Molecular Formula |
C22H17N5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(1S)-6-(5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]cyanamide |
InChI |
InChI=1S/C22H17N5/c23-12-25-19-9-8-15-6-7-16(10-17(15)19)21-20-18(14-4-2-1-3-5-14)11-24-22(20)27-13-26-21/h1-7,10-11,13,19,25H,8-9H2,(H,24,26,27)/t19-/m0/s1 |
InChI Key |
LOSIDNZHKAVMKF-IBGZPJMESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1NC#N)C=C(C=C2)C3=C4C(=CNC4=NC=N3)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C(C1NC#N)C=C(C=C2)C3=C4C(=CNC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[(Z)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796802.png)
![2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B10796804.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride](/img/structure/B10796805.png)
![3-(1-methylcyclopropyl)-2-[(1-methylcyclopropyl)amino]-8-[(6R)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl]quinazolin-4(3H)-one](/img/structure/B10796810.png)
![1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one](/img/structure/B10796818.png)
![4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide](/img/structure/B10796834.png)






